Elevated Computed Lipophilicity (XLogP3 = 4.1) Versus Direct Analogs Lacking the Pyrrol-1-yl Substituent or Containing a Thiophene Ring
The target compound exhibits an XLogP3 of 4.1, compared to 3.7 for phenyl(7-phenyl-1,4-thiazepan-4-yl)methanone (lacks the pyrrol-1-yl group) and 3.8 for the thiophene analog (4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone [1][2][3]. This 0.4 logP unit increase over the phenyl analog and 0.3 logP unit increase over the thiophene analog may enhance passive membrane permeation and central nervous system (CNS) penetration potential.
| Evidence Dimension | XLogP3 (octanol-water partition coefficient, logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | Phenyl(7-phenyl-1,4-thiazepan-4-yl)methanone (XLogP3 = 3.7); (4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone (XLogP3 = 3.8) |
| Quantified Difference | Δ = +0.4 logP vs. phenyl analog; Δ = +0.3 logP vs. thiophene analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity within the drug-like space (logP < 5) can improve passive permeability, which is a key criterion when selecting compounds for cellular or in vivo CNS-targeted screening cascades.
- [1] PubChem CID 76151671. https://pubchem.ncbi.nlm.nih.gov/compound/76151671 View Source
- [2] PubChem CID 72720342. https://pubchem.ncbi.nlm.nih.gov/compound/72720342 View Source
- [3] PubChem CID 90632569. https://pubchem.ncbi.nlm.nih.gov/compound/90632569 View Source
